2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c18-14(20)11-22-17-19-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCQGHDHUOQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide typically involves the reaction of 4,5-diphenyl-2-oxazolethiol with an appropriate acetamide derivative. The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural differentiator is the 4,5-diphenyl substitution on the oxazole ring. This contrasts with analogs bearing smaller substituents (e.g., methyl, methoxy, or indolylmethyl groups), which influence hydrophobicity, molecular weight, and steric bulk. Below is a comparative analysis of select analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Molecular Weight : The target compound (416.49 g/mol) is heavier than dimethyl-substituted analogs (~309 g/mol), which may affect pharmacokinetics (e.g., absorption, distribution).
- Bioactivity Potential: Analogs like 8t exhibit enzyme inhibitory activity (e.g., LOX, α-glucosidase), suggesting that the target compound’s sulfur-acetamide-oxazole scaffold could confer similar properties .
Hydrogen Bonding and Crystallography
While crystallographic data for the target compound are unavailable, analogs such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () demonstrate intramolecular N–H⋯N hydrogen bonds forming S(7) ring motifs. These interactions stabilize molecular conformation and influence crystal packing .
Biological Activity
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.39 g/mol. The compound features a sulfanyl group attached to an acetamide moiety and a diphenyl oxazole ring, which is crucial for its biological activity.
1. Antimicrobial Activity
Studies indicate that compounds with similar oxazole scaffolds exhibit antimicrobial properties. The presence of the diphenyl group enhances the compound's interaction with microbial targets. For instance, derivatives of oxazole have shown significant activity against various bacterial strains, suggesting that this compound may possess similar properties.
3. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and has been targeted for skin whitening agents. Compounds similar to this compound have been evaluated for their inhibitory effects on tyrosinase activity. Research has indicated that certain oxazole derivatives can inhibit tyrosinase with IC50 values significantly lower than conventional inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | Oxazole Derivative | Tyrosinase Inhibition | 0.51 µM |
| Study B | Related Compound | Acaricidal Activity (Mite Larvae) | Not specified |
| Study C | Similar Oxazole | Antimicrobial Activity (E. coli) | Effective against multiple strains |
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The structural features allow for competitive inhibition of enzymes such as tyrosinase.
- Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes.
- Receptor Interaction : Potential interactions with specific biological receptors could mediate antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis requires multi-step organic reactions, including thiol-ether bond formation and oxazole ring cyclization. Key factors include:
- Reagent selection : Use coupling agents like carbodiimides for amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability .
- Temperature control : Maintain 50–70°C during cyclization to prevent side reactions .
- Validation : Monitor reaction progress via TLC and isolate intermediates via column chromatography .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms sulfanyl-acetamide linkage .
- Infrared Spectroscopy (IR) : Validate carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (±2 ppm accuracy) .
Q. How can researchers optimize reaction conditions to improve yield during synthesis?
- Methodological Answer :
- Catalyst screening : Use bases like K₂CO₃ for deprotonation in thiol coupling steps .
- pH adjustment : Maintain pH 7–8 during aqueous workup to minimize hydrolysis .
- Scale-up protocols : Gradual reagent addition in batch reactors reduces exothermic side reactions .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Comparative assay design : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (IC50 protocols) to isolate variables .
- Structural analogs : Test derivatives (e.g., chloro-phenyl substitutions) to assess structure-activity relationships .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational approaches are suitable for predicting the reactivity of the sulfanyl-acetamide moiety?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for S–C bonds to predict stability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS .
- Docking studies : Use AutoDock Vina to model binding affinities with receptors like COX-2 or α-glucosidase .
Q. What strategies can be employed to resolve contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Kinetic analysis : Measure Michaelis-Menten parameters (Km, Vmax) under standardized substrate concentrations .
- Competitive inhibition tests : Introduce known inhibitors (e.g., acarbose for α-glucosidase) to validate specificity .
- Cross-lab validation : Collaborate with independent labs to replicate results using identical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
